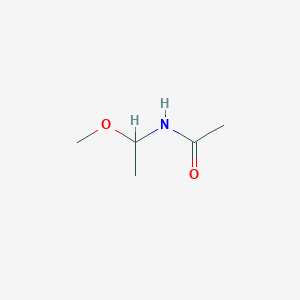

N-(1-methoxyethyl)acetamide

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

CAS 编号 |

55204-51-8 |

|---|---|

分子式 |

C5H11NO2 |

分子量 |

117.15 g/mol |

IUPAC 名称 |

N-(1-methoxyethyl)acetamide |

InChI |

InChI=1S/C5H11NO2/c1-4(7)6-5(2)8-3/h5H,1-3H3,(H,6,7) |

InChI 键 |

RYGPJMDKDKHOTB-UHFFFAOYSA-N |

规范 SMILES |

CC(NC(=O)C)OC |

产品来源 |

United States |

Significance of Amide Chemistry in Contemporary Organic Research

The amide functional group is one of the most fundamental and ubiquitous linkages in chemistry and biology. researchgate.netscispace.com Its presence is critical in a vast array of molecules, from naturally occurring peptides and proteins to synthetic polymers like nylon and life-saving pharmaceuticals. acs.orgcore.ac.uk The synthesis of amides remains a cornerstone of organic chemistry, driven by the constant need for new and improved methods to construct this robust bond. researchgate.net

Contemporary research in amide chemistry is multifaceted. Efforts are continuously made to develop more efficient and environmentally friendly synthetic methods, moving away from classical coupling reagents that generate significant waste. researchgate.netresearchgate.net This has led to the exploration of catalytic amidations and other "direct" strategies. researchgate.netresearchgate.net Furthermore, the unique reactivity of the amide bond itself is a subject of ongoing study, with researchers exploring its activation for various chemical transformations. google.com The stability of the amide bond, a result of resonance stabilization, makes it relatively unreactive under physiological conditions, a key feature in the structural integrity of proteins. aksci.com However, this same stability presents a challenge for chemists seeking to selectively transform it. google.com

Rationale for Focused Investigation of N 1 Methoxyethyl Acetamide

The specific interest in N-(1-methoxyethyl)acetamide stems from its classification as an α-alkoxyamide. This class of compounds serves as stable precursors to highly reactive N-acyliminium ions, which are valuable intermediates in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. scispace.com The methoxy (B1213986) group at the α-position to the nitrogen atom can be eliminated under acidic conditions to generate the electrophilic N-acyliminium ion, which can then be trapped by a wide range of nucleophiles.

A significant application that highlights the rationale for investigating this compound is its role as a key intermediate in the production of N-vinylacetamide. google.com N-vinylamides, in general, are important monomers for the synthesis of various polymers. The production of N-vinylacetamide via the thermal decomposition of this compound represents a viable industrial pathway. google.com This synthetic utility underscores the importance of understanding the synthesis, stability, and reactivity of this compound.

Advanced Spectroscopic Characterization of N 1 Methoxyethyl Acetamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of N-(1-methoxyethyl)acetamide

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, the precise arrangement of atoms and their chemical environments within this compound can be elucidated.

The 1D ¹H and ¹³C NMR spectra provide foundational information regarding the number and types of proton and carbon environments in the molecule. Based on established chemical shift principles and data from analogous structures, a detailed spectral assignment for this compound can be predicted.

The ¹H NMR spectrum is expected to show five distinct signals corresponding to the different protons in the molecule. The amide proton (NH) typically appears as a broad signal, the chemical shift of which can be concentration and solvent dependent. The methine proton (CH) adjacent to both the nitrogen and the methoxy (B1213986) group is expected to be significantly deshielded. The methoxy (OCH₃) and acetyl (COCH₃) protons will appear as sharp singlets, while the terminal methyl group (CH-CH₃) will be a doublet due to coupling with the methine proton.

The ¹³C{¹H}-NMR spectrum, which is proton-decoupled, will display five signals, one for each unique carbon atom. The carbonyl carbon (C=O) will be the most downfield signal. The methine carbon (CH) will also be downfield due to the attached electronegative oxygen and nitrogen atoms. The remaining signals correspond to the methoxy, acetyl, and terminal methyl carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Assignments for this compound

| ¹H NMR Spectral Assignments | |||

|---|---|---|---|

| Label | Assignment | Predicted δ (ppm) | Multiplicity |

| a | -NH- | ~7.0-8.0 | Broad Singlet (or Doublet) |

| b | -CH(OCH₃)- | ~5.0-5.5 | Quartet (q) |

| c | -OCH₃ | ~3.3-3.5 | Singlet (s) |

| d | -C(=O)CH₃ | ~2.0-2.2 | Singlet (s) |

| e | -CH(OCH₃)CH₃ | ~1.3-1.5 | Doublet (d) |

| ¹³C{¹H}-NMR Spectral Assignments | |||

| Label | Assignment | Predicted δ (ppm) | |

| 1 | -C=O | ~170 | |

| 2 | -CH(OCH₃)- | ~75-80 | |

| 3 | -OCH₃ | ~55-60 | |

| 4 | -C(=O)CH₃ | ~22-25 | |

| 5 | -CH(OCH₃)CH₃ | ~18-22 |

Two-dimensional NMR experiments are crucial for confirming the molecular structure by establishing connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds. sdsu.edu For this compound, the key correlation would be a cross-peak between the methine proton (CH, proton 'b') and the terminal methyl protons (CH₃, protons 'e'). A weaker correlation might also be observed between the amide proton (NH, proton 'a') and the methine proton (CH, proton 'b').

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached (one-bond C-H correlations). sdsu.edulibretexts.org This allows for the unambiguous assignment of each carbon signal based on the assignment of its attached proton. For instance, the proton signal 'c' (~3.3-3.5 ppm) would show a cross-peak to the carbon signal '3' (~55-60 ppm), confirming the assignment of the methoxy group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is vital for piecing together the molecular skeleton. libretexts.orgyoutube.com Key HMBC correlations for this compound would include:

A cross-peak from the acetyl methyl protons ('d') to the carbonyl carbon ('1').

Correlations from the methoxy protons ('c') to the methine carbon ('2').

Correlations from the methine proton ('b') to the terminal methyl carbon ('5'), the methoxy carbon ('3'), and potentially the carbonyl carbon ('1').

A correlation from the amide proton ('a') to the carbonyl carbon ('1') and the methine carbon ('2').

Table 2: Expected Key 2D NMR Correlations for this compound

| Experiment | Correlating Protons (¹H) | Correlating Nucleus (¹H or ¹³C) | Information Gained |

|---|---|---|---|

| COSY | -CH- (b) | -CH(OCH₃)CH₃ (e) | Confirms the ethyl fragment. |

| HMQC/HSQC | -OCH₃ (c) | -OCH₃ (3) | Assigns the methoxy carbon. |

| HMQC/HSQC | -C(=O)CH₃ (d) | -C(=O)CH₃ (4) | Assigns the acetyl methyl carbon. |

| HMBC | -C(=O)CH₃ (d) | -C=O (1) | Connects acetyl group to carbonyl. |

| HMBC | -OCH₃ (c) | -CH(OCH₃)- (2) | Connects methoxy group to the backbone. |

Amides are known to exhibit restricted rotation around the C-N bond due to the partial double bond character derived from resonance. This can lead to the existence of conformational isomers (rotamers). Dynamic NMR, particularly variable-temperature (VT) NMR studies, is the primary method for investigating such equilibria. libretexts.org For this compound, cooling the sample could potentially resolve separate signals for different conformers if the rotation becomes slow on the NMR timescale. As the temperature is increased, these signals would broaden, coalesce, and eventually sharpen into a single time-averaged signal, allowing for the calculation of the rotational energy barrier.

Tautomerism, the migration of a proton, is another potential dynamic process. For this compound, this would involve the amide-imidol equilibrium. However, for simple acyclic amides, the amide form is overwhelmingly favored, and the imidol tautomer is typically not observed under normal conditions. researchgate.netencyclopedia.pub NMR could detect this if a significant population of the imidol tautomer were present, as it would give rise to a completely different set of signals, including a hydroxyl (-OH) proton and a C=N double bond.

Vibrational Spectroscopy (Infrared and Raman) for this compound

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a characteristic fingerprint and specific information about its functional groups.

The infrared (IR) and Raman spectra of amides are dominated by a set of characteristic bands known as the Amide I, II, and III bands. nih.govnih.gov These bands are sensitive to the molecule's conformation, hydrogen bonding, and environment.

Amide I: This band, typically appearing in the 1630-1680 cm⁻¹ region, is the most intense absorption in the IR spectrum of amides. It arises primarily from the C=O stretching vibration, with minor contributions from C-N stretching and N-H bending. researchgate.net Its position is a sensitive indicator of hydrogen bonding.

Amide II: Found between 1510-1570 cm⁻¹, this band is a result of the coupling between the N-H in-plane bending and C-N stretching vibrations. nih.gov It is prominent in the spectra of secondary amides like this compound.

Amide III: This is a more complex and generally weaker band observed in the 1250-1350 cm⁻¹ range, arising from a mixture of C-N stretching, N-H in-plane bending, and other skeletal vibrations. nih.govresearchgate.net

Table 3: Characteristic Amide Bands in Vibrational Spectroscopy

| Band | Approximate Frequency (cm⁻¹) | Primary Vibrational Mode(s) |

|---|---|---|

| Amide I | 1630 - 1680 | C=O stretch |

| Amide II | 1510 - 1570 | N-H bend + C-N stretch |

| Amide III | 1250 - 1350 | C-N stretch + N-H bend |

In the condensed phase (liquid or solid), this compound molecules are expected to form intermolecular hydrogen bonds, with the N-H group of one molecule acting as a hydrogen bond donor and the carbonyl oxygen (C=O) of another acting as an acceptor. This interaction significantly influences the vibrational spectrum. nih.gov

The formation of a hydrogen bond weakens the C=O double bond, resulting in a shift of the Amide I band to a lower frequency (a redshift). researchgate.net The stronger the hydrogen bond, the greater the shift. Similarly, the N-H stretching vibration, typically found around 3300 cm⁻¹, also experiences a significant redshift and band broadening upon hydrogen bonding. rsc.org Conversely, the Amide II band, which has a significant N-H bending component, often shifts to a higher frequency (a blueshift) upon hydrogen bonding. nih.gov The magnitude of these shifts can provide qualitative information about the strength and nature of the hydrogen bonding network within the system.

Microwave Spectroscopy and Torsional Dynamics of this compound

Microwave spectroscopy is a powerful tool for determining the precise gas-phase structures of molecules and for probing the dynamics of internal rotations. For this compound, this technique would provide invaluable insights into its conformational landscape and the energy barriers associated with the rotation of its constituent functional groups.

Determination of Gas-Phase Structures and Conformational Isomers of this compound

In the gas phase, this compound is expected to exist as a mixture of different conformational isomers due to rotation around its single bonds. The amide group itself is known to have a strong preference for a planar or near-planar geometry, which arises from the delocalization of the nitrogen lone pair into the carbonyl π-system. This resonance stabilization results in a significant barrier to rotation around the C-N bond.

The primary sources of conformational isomerism in this compound would be the rotation around the N-C(ethyl) and C-O(methoxy) single bonds. Different orientations of the methoxyethyl group relative to the acetamide (B32628) plane would result in distinct rotational spectra. It is plausible that intramolecular hydrogen bonding or other weak interactions could stabilize certain conformers. Based on studies of similar amides, one can anticipate the presence of at least two stable conformers, likely differing in the dihedral angle of the N-C-C-O backbone. The precise determination of the rotational constants for each isomer through microwave spectroscopy would allow for the calculation of their moments of inertia and, consequently, their detailed three-dimensional structures.

Table 1: Plausible Conformational Isomers of this compound

| Isomer | Description | Expected Relative Energy |

| Conformer A | Extended chain conformation with a specific dihedral angle of the N-C-C-O backbone. | Likely the global minimum |

| Conformer B | A gauche or folded conformation, potentially stabilized by weak intramolecular interactions. | Slightly higher in energy than Conformer A |

Note: This table is predictive and based on the expected conformational behavior of similar molecules.

Quantitative Analysis of Internal Rotation Barriers (e.g., Acetyl Methyl Torsion) in this compound

The rotation of the methyl group attached to the acetyl carbonyl (the acetyl methyl group) is a classic example of internal rotation that can be quantitatively studied by microwave spectroscopy. The barrier to this internal rotation is sensitive to the electronic environment and the steric hindrance around the methyl group. In the microwave spectrum, this internal rotation manifests as a splitting of the rotational transitions into A and E symmetry states. The magnitude of this splitting is directly related to the height of the rotational barrier.

For this compound, the barrier to internal rotation of the acetyl methyl group is expected to be in the range observed for other methyl alkyl ketones. Studies on a series of methyl n-alkyl ketones have shown that the barrier height is influenced by the conformation of the alkyl chain. nih.govresearchgate.net For instance, in different conformers of octan-2-one, the acetyl methyl torsional barriers were determined to be around 185 cm⁻¹ and 233 cm⁻¹. nih.gov It is reasonable to predict a similar range for the different conformers of this compound.

Table 2: Predicted Internal Rotation Barrier for the Acetyl Methyl Group in this compound

| Parameter | Predicted Value (cm⁻¹) | Basis for Prediction |

| V₃ Rotational Barrier | 180 - 240 | Based on values for analogous methyl alkyl ketones. researchgate.netresearchgate.net |

Note: This table presents an estimated range for the V₃ rotational barrier, which would need to be confirmed by experimental microwave spectroscopy.

Mass Spectrometry Techniques in this compound Research

Mass spectrometry is a fundamental analytical technique for determining the molecular weight of a compound and for elucidating its structure through the analysis of its fragmentation patterns. The way in which a molecule breaks apart upon ionization provides a fingerprint that can be used for its identification and for understanding its chemical bonding.

Fragmentation Pathways and Ion Chemistry of this compound under Various Ionization Conditions

Under electron ionization (EI) conditions, this compound would first form a molecular ion (M⁺•). This high-energy species would then undergo a series of fragmentation reactions to produce smaller, more stable ions. The fragmentation pathways are dictated by the relative strengths of the chemical bonds and the stability of the resulting fragments.

Several key fragmentation pathways can be predicted for this compound based on the known behavior of amides, ethers, and N-acylated compounds: scribd.comlibretexts.orgnih.govjove.com

Alpha-Cleavage: This is a common fragmentation pathway for both amides and ethers. scribd.comjove.com Cleavage of the C-C bond alpha to the nitrogen atom would be a favorable process. Similarly, cleavage of the C-C bond alpha to the ether oxygen is also likely.

Amide Bond Cleavage: The C-N amide bond can cleave, leading to the formation of an acylium ion or a fragment containing the nitrogen atom.

Ether Bond Cleavage: The C-O bond of the methoxy group can undergo cleavage. scribd.com

McLafferty Rearrangement: If a labile gamma-hydrogen is available, a McLafferty rearrangement could occur, involving the transfer of this hydrogen to the carbonyl oxygen followed by the cleavage of the beta-bond.

The resulting fragment ions would be detected by the mass spectrometer, producing a characteristic mass spectrum. The relative abundances of these fragments would depend on the ionization energy and the specific ionization method used (e.g., EI, chemical ionization, or electrospray ionization).

Table 3: Predicted Major Fragment Ions of this compound in Mass Spectrometry

| m/z | Proposed Fragment Structure/Identity | Plausible Fragmentation Pathway |

| 117 | [M]⁺• (Molecular Ion) | Ionization of the parent molecule |

| 102 | [M - CH₃]⁺ | Loss of a methyl radical |

| 88 | [CH₃CONHCHCH₃]⁺ | Cleavage of the C-O ether bond |

| 72 | [CH₃CONCH₂]⁺ | Alpha-cleavage adjacent to nitrogen |

| 59 | [CH₃OCHCH₃]⁺ | Cleavage of the N-C(ethyl) bond |

| 43 | [CH₃CO]⁺ | Cleavage of the C-N amide bond |

Note: This table lists plausible fragment ions and their mass-to-charge ratios (m/z) based on general fragmentation principles for organic molecules with similar functional groups. The actual mass spectrum may show additional fragments.

Computational Chemistry and Theoretical Studies on N 1 Methoxyethyl Acetamide

Quantum Chemical Calculations of N-(1-methoxyethyl)acetamide Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic distribution and bonding within this compound. These methods provide a detailed picture of the molecule's geometry and energy.

Density Functional Theory (DFT) Applications for this compound Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a powerful computational method for determining the electronic structure of molecules. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G*), can be used to find the most stable three-dimensional arrangement of its atoms—its optimized geometry.

These calculations would reveal key structural parameters. For instance, the amide C-N bond is expected to have partial double bond character due to resonance, making it shorter than a typical C-N single bond. The methoxy (B1213986) group introduces additional conformational possibilities around the C-O and C-C bonds.

Table 1: Hypothetical Optimized Geometric Parameters for this compound Calculated using DFT

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O | ~1.23 Å |

| C-N | ~1.35 Å | |

| C-O(Me) | ~1.42 Å | |

| Bond Angle | O=C-N | ~122° |

| C-N-C | ~120° | |

| C-O-C | ~112° | |

| Dihedral Angle | H-N-C=O | ~180° (for trans-amide) |

Note: These values are illustrative and based on typical values for similar functional groups in related molecules.

Ab Initio Methods in this compound Conformational Analysis and Stability Prediction

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), offer a high level of theory for studying molecular systems. For this compound, these methods can be employed to perform a detailed conformational analysis.

By systematically rotating the key dihedral angles, a comprehensive map of the conformational space can be generated. This would allow for the identification of all low-energy conformers and the precise calculation of their relative stabilities. The stability of different conformers is influenced by a combination of steric hindrance, hyperconjugation, and intramolecular hydrogen bonding possibilities. For example, conformations that minimize steric clashes between the acetyl and methoxyethyl groups would be energetically favored.

Table 2: Hypothetical Relative Energies of this compound Conformers Calculated using Ab Initio Methods

| Conformer | Dihedral Angle (C-N-C-O) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | g+ | 0.00 |

| 2 | a | 1.25 |

| 3 | g- | 2.10 |

Note: The conformer labels and energy values are hypothetical, illustrating the expected outcome of such a study.

Prediction and Validation of this compound Spectroscopic Parameters through Computational Approaches

Computational methods are instrumental in predicting and interpreting spectroscopic data. For this compound, theoretical calculations can provide valuable insights into its vibrational (infrared) and nuclear magnetic resonance (NMR) spectra.

Frequency calculations using DFT can predict the vibrational modes of the molecule. This allows for the assignment of specific peaks in an experimental IR spectrum to particular bond stretches, bends, and torsions. For example, the strong absorption band characteristic of the amide C=O stretch would be accurately predicted, along with the N-H stretch and C-O ether stretch.

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These calculations would predict the ¹H and ¹³C NMR chemical shifts for each atom in this compound, aiding in the interpretation of experimental spectra and confirming the molecular structure.

Molecular Dynamics Simulations of this compound Interactions in Condensed Phases

Molecular dynamics (MD) simulations are used to study the behavior of molecules over time, particularly in solution. For this compound, MD simulations can reveal how it interacts with solvent molecules, such as water.

By placing a model of this compound in a box of explicit solvent molecules and simulating their movements based on a force field, one can observe the formation and dynamics of hydrogen bonds. The amide group's N-H can act as a hydrogen bond donor, while the carbonyl oxygen and the ether oxygen can act as hydrogen bond acceptors.

These simulations can provide information on the solvation structure around the molecule, the average number of hydrogen bonds, and their lifetimes. This is crucial for understanding the solubility and reactivity of this compound in different environments.

Reaction Pathway Modeling and Transition State Analysis for this compound Transformations

Computational chemistry can be used to model chemical reactions and determine their mechanisms. For this compound, potential reactions such as hydrolysis of the amide bond or cleavage of the ether linkage can be investigated.

By mapping the potential energy surface of the reacting system, the minimum energy pathway from reactants to products can be identified. A key part of this is locating the transition state—the highest energy point along the reaction coordinate. The structure and energy of the transition state provide critical information about the reaction's feasibility and kinetics. For instance, the hydrolysis of the amide bond would likely proceed through a tetrahedral intermediate, and the energy barrier to form this intermediate could be calculated. Such studies on related amides have elucidated the influence of substituents on the reaction rates. mdpi.com

N 1 Methoxyethyl Acetamide As a Synthon or Ligand in Advanced Organic Synthesis

Role of N-(1-methoxyethyl)acetamide in Stereoselective C-C Bond Formation Reactions

The formation of carbon-carbon bonds with a high degree of stereocontrol is a cornerstone of modern organic synthesis. Chiral auxiliaries are frequently employed to achieve this, temporarily attaching to a substrate to direct the stereochemical outcome of a reaction. While direct evidence for this compound is lacking, its structure is analogous to other N-acyl derivatives that have been successfully used in stereoselective alkylations.

For instance, studies on compounds like dimethoxyphosphoryl-N-[1-(S)-α-methylbenzyl]acetamide have demonstrated the utility of the N-acyl chiral moiety in guiding the formation of new stereocenters. researchgate.net In such systems, the chiral group attached to the nitrogen atom can effectively shield one face of the enolate formed upon deprotonation of the α-carbon, leading to a diastereoselective alkylation.

A hypothetical application of this compound in a stereoselective alkylation is depicted below. The chirality at the 1-methoxyethyl group would be expected to influence the trajectory of the incoming electrophile.

Hypothetical Stereoselective Alkylation using this compound:

Enolate Formation: Treatment of a derivative, such as N-(1-methoxyethyl)propionamide, with a strong base like lithium diisopropylamide (LDA) would generate a chiral enolate. The lithium cation is likely to chelate with the carbonyl oxygen and the methoxy (B1213986) group, creating a rigid, planar ring structure.

Diastereoselective Alkylation: The chiral 1-methoxyethyl group would sterically hinder one face of the enolate. An incoming electrophile (e.g., benzyl (B1604629) bromide) would preferentially attack from the less hindered face, leading to the formation of one diastereomer in excess.

Auxiliary Removal: Subsequent hydrolysis of the amide bond would release the chiral product and recover the N-(1-methoxyethyl)amine auxiliary.

The efficiency and diastereoselectivity of such a process would be dependent on factors like the nature of the base, solvent, reaction temperature, and the structure of the electrophile.

Table 1: Illustrative Data for Diastereoselective Alkylation of an Analogous Chiral Acetamide (B32628)

| Entry | Electrophile | Base (equiv.) | Diastereomeric Ratio (dr) | Yield (%) |

| 1 | Benzyl Bromide | LDA (2.0) | 85:15 | 75 |

| 2 | Benzyl Bromide | LDA (2.5) | 10:90 | 72 |

| 3 | Methyl Iodide | LDA (2.0) | 80:20 | 88 |

Note: This data is illustrative and based on findings for structurally similar compounds, not this compound itself. researchgate.net

This compound in the Synthesis of Heterocyclic Compounds

This compound possesses functional groups that could potentially be utilized in the construction of heterocyclic rings. The amide nitrogen and carbonyl carbon are common building blocks for a variety of heterocycles. For example, the amide functionality can participate in condensation reactions with difunctional reagents to form five- or six-membered rings.

While no specific examples utilizing this compound for heterocycle synthesis are prominent in the literature, one can envision its derivatives participating in reactions such as:

Pictet-Spengler Reaction: A derivative of this compound bearing a phenylethyl group on the nitrogen could potentially undergo a Pictet-Spengler reaction to form a tetrahydroisoquinoline.

Bischler-Napieralski Reaction: A similar derivative could be cyclized using a dehydrating agent to form a dihydroisoquinoline.

Paal-Knorr Synthesis: The amine obtained after hydrolysis of the acetamide could be used in a Paal-Knorr synthesis of pyrroles or furans.

In these hypothetical scenarios, the chiral 1-methoxyethyl group could potentially influence the stereochemical outcome of the cyclization, leading to diastereomerically enriched heterocyclic products.

Applications of this compound Moieties in Asymmetric Catalysis

Asymmetric catalysis relies on the use of chiral catalysts to produce enantiomerically enriched products. Chiral ligands are a key component of many asymmetric catalysts, coordinating to a metal center and creating a chiral environment that directs the stereochemical course of the reaction.

The this compound moiety could theoretically be incorporated into a larger ligand structure for use in asymmetric catalysis. The nitrogen and oxygen atoms of the amide and the oxygen of the methoxy group could act as coordination sites for a metal. The chirality of the 1-methoxyethyl group would be in proximity to the metal's active site, potentially influencing the stereoselectivity of the catalyzed reaction.

However, there is no readily available research demonstrating the use of this compound or its derivatives as ligands in asymmetric catalysis. The development of new chiral ligands is a highly active area of research, and the suitability of a this compound-based ligand would need to be experimentally determined.

This compound as a Chiral Auxiliary or Ligand in Metal-Catalyzed Processes

In metal-catalyzed processes, chiral auxiliaries can be used to control stereochemistry in reactions such as catalytic hydrogenations, cross-coupling reactions, and C-H functionalization. The auxiliary imparts diastereoselectivity, which can then be translated into enantioselectivity upon removal of the auxiliary.

As a chiral auxiliary, a substrate bearing the this compound group could coordinate to a metal catalyst in a stereodefined manner. This coordination would then direct the reaction to occur on a specific face of the molecule.

Similarly, if incorporated into a bidentate or tridentate ligand, the this compound moiety could bind to a metal center. The resulting chiral metal complex could then catalyze a variety of transformations with high stereocontrol. For example, a palladium complex of a ligand containing the this compound unit might be explored in asymmetric allylic alkylation.

Table 2: Potential Metal-Catalyzed Reactions for a Hypothetical this compound-based Ligand

| Metal | Reaction Type | Potential Substrate | Desired Outcome |

| Rhodium | Asymmetric Hydrogenation | Prochiral alkene | Enantiomerically enriched alkane |

| Palladium | Heck Reaction | Aryl halide and alkene | Diastereomerically enriched coupled product |

| Copper | Conjugate Addition | α,β-Unsaturated ketone | Enantiomerically enriched 1,4-adduct |

Note: This table is speculative and presents potential areas of investigation for a chiral ligand based on this compound.

Derivatives and Analogues of N 1 Methoxyethyl Acetamide

Systematic Modification of the Methoxyethyl Moiety and its Impact on Reactivity

The methoxyethyl portion of N-(1-methoxyethyl)acetamide is critical to its function as an N-acyliminium ion precursor. Alterations to the alkoxy group (-OCH₃) or the ethyl backbone directly influence the stability of the acetal (B89532) and the rate of iminium ion formation under activating conditions, typically involving a Lewis acid.

Alkoxy Group Variation: Replacing the methoxy (B1213986) group with other alkoxy groups (e.g., ethoxy, isopropoxy) can modulate the reactivity. Steric hindrance plays a significant role; bulkier alkoxy groups can impede the approach of a Lewis acid or activating agent, thereby slowing the formation of the key oxocarbenium intermediate. acs.org Conversely, the electronic nature of the alkoxy group also has an effect. More electron-donating alkoxy groups can stabilize the developing positive charge on the adjacent oxygen atom during activation.

In a study involving titanium ethoxide-mediated synthesis of N-acyl-N,O-acetals, the steric hindrance of the alcohol used as a co-solvent was observed to be a critical factor. The yield for an O-propyl-N,O-acetal was nearly double that of an O-isopropyl-N,O-acetal, highlighting the sensitivity of the reaction to steric bulk around the oxygen atom. acs.org

Table 1: Effect of Alkoxy Group on N-Acyl-N,O-Acetal Synthesis Yield Data synthesized from findings on steric hindrance in acetal formation. acs.org

| Alkoxy Group | Relative Steric Hindrance | Observed Yield |

|---|---|---|

| Methoxy (-OCH₃) | Low | High |

| Ethoxy (-OCH₂CH₃) | Moderate | Good |

| n-Propoxy (-O(CH₂)₂CH₃) | Moderate | Good |

| Isopropoxy (-OCH(CH₃)₂) | High | Moderate |

Ethyl Backbone Modification: While less commonly explored, modifications to the ethyl group can also alter reactivity. Introducing substituents on the ethyl chain would primarily exert steric effects, potentially influencing the conformation of the molecule and the ease of N-acyliminium ion formation. For instance, substitution at the carbon bearing the alkoxy group would directly impact the stability of the incipient carbocation.

Variations in the Acyl Group of this compound Analogues and their Chemical Behavior

Electronic Effects: Replacing the methyl group of the acetamide (B32628) with an electron-withdrawing group (EWG) or an electron-donating group (EDG) has predictable consequences.

Electron-Withdrawing Groups (e.g., trifluoroacetyl, benzoyl with nitro substituents): EWGs decrease the electron density on the amide nitrogen, making the N-acyl-N,O-acetal more susceptible to activation. The resulting N-acyliminium ion is more electrophilic and reacts more rapidly with nucleophiles. However, excessive electron withdrawal can destabilize the molecule.

Electron-Donating Groups (e.g., p-methoxybenzoyl): EDGs increase the electron density on the nitrogen, strengthening the amide resonance. This makes the N-acyl-N,O-acetal more stable and less reactive. The resulting N-acyliminium ion is less electrophilic.

Research on the synthesis of N-acyl-N,O-acetals from N-aryl amides showed that varying the acyl group from acetyl to propionyl, benzoyl, or cinnamoyl resulted in good yields, indicating that the reaction tolerates a range of electronic and steric profiles in the acyl portion. core.ac.uk

Table 2: Influence of Acyl Group Electronics on Reactivity

| Acyl Group (R-CO) | Electronic Effect of R | N-Acyliminium Ion Electrophilicity | Predicted Reactivity with Nucleophiles |

|---|---|---|---|

| Acetyl (CH₃-CO) | Neutral/Weakly Donating | Moderate | Baseline |

| Trifluoroacetyl (CF₃-CO) | Strongly Withdrawing | High | Increased |

| Benzoyl (C₆H₅-CO) | Weakly Withdrawing | Moderate-High | Increased |

| p-Methoxybenzoyl (CH₃OC₆H₄-CO) | Donating | Low | Decreased |

Stereoselective Synthesis of Chiral this compound Derivatives

The creation of chiral centers is a cornerstone of modern organic synthesis. This compound derivatives are valuable in this context because the planar N-acyliminium ion intermediate can be attacked by nucleophiles from two different faces. Controlling this facial selectivity allows for the synthesis of enantioenriched products.

Stereocontrol can be achieved in several ways:

Substrate Control: A chiral center elsewhere in the molecule, such as on the acyl group or the alkoxy moiety, can direct the incoming nucleophile to one face of the iminium ion.

Auxiliary Control: A chiral auxiliary, a removable chiral group attached to the molecule, can effectively block one face of the N-acyliminium ion. Oxazolidinone auxiliaries, for instance, have been used to control the E/Z geometry of the N-acyliminium ion and the facial selectivity of the nucleophilic attack, leading to the highly stereoselective synthesis of β-amino acids. nih.gov

Catalyst Control: A chiral catalyst, such as a chiral phosphoric acid, can create a chiral environment around the N-acyliminium ion. This approach has been successfully used in the catalytic asymmetric addition of thiols to N-acyl imines to generate chiral N,S-acetals with excellent enantioselectivity. nih.gov

The development of stereoselective methods using chiral N,O-acetal trimethylsilyl (B98337) ethers has demonstrated that the oxazolidinone auxiliary can play a dual role in stereocontrol, highlighting a sophisticated approach to asymmetric synthesis. nih.gov

Table 3: Examples of Stereoselective Reactions Involving N-Acyliminium Ion Precursors

| Method | Chiral Source | Typical Product | Reported Selectivity |

|---|---|---|---|

| Auxiliary Control | 4-Phenyloxazolidinone | β-Amino Acids | High diastereoselectivity |

| Catalytic | Chiral Phosphoric Acid | N,S-Acetals | High enantioselectivity |

Structure-Reactivity Relationships and Design Principles in this compound Series

The systematic study of derivatives of this compound reveals clear structure-reactivity relationships (SRRs) that are essential for designing synthetic reagents and strategies. uchicago.edu The stability and reactivity of these N-acyl-N,O-acetals are governed by a balance of steric and electronic factors.

Key Design Principles:

Activation: The ease of N-acyliminium ion formation is inversely related to the stability of the N-acyl-N,O-acetal. Electron-withdrawing acyl groups and less sterically hindered alkoxy groups facilitate activation.

Electrophilicity: The reactivity of the N-acyliminium ion towards nucleophiles is directly proportional to its electrophilicity. This is enhanced by electron-withdrawing substituents on the acyl group.

Stereocontrol: The design of chiral derivatives relies on predictable facial bias. This can be engineered through the strategic placement of chiral auxiliaries or by employing chiral catalysts that interact specifically with the iminium ion intermediate. Studies on anomeric amides (compounds with two heteroatoms on the amide nitrogen) provide insight into how substituents control the geometry and reactivity at the nitrogen center. mdpi.comresearchgate.net

By understanding these principles, chemists can rationally design N-acyl-N,O-acetal precursors tailored for specific synthetic challenges, controlling when the reactive N-acyliminium ion is formed, how electrophilic it is, and how it interacts with nucleophiles in three-dimensional space. nih.gov

Intermolecular Interactions and Aggregation Behavior of N 1 Methoxyethyl Acetamide

Hydrogen Bonding Networks Involving N-(1-methoxyethyl)acetamide in Different States

Detailed experimental or computational studies specifically investigating the hydrogen bonding networks of this compound in its solid, liquid, or gaseous states have not been identified in a comprehensive review of scientific literature. While the molecule possesses a hydrogen bond donor (the N-H group) and two potential hydrogen bond acceptor sites (the carbonyl oxygen and the methoxy (B1213986) oxygen), specific data on the geometry, strength, and dynamics of these interactions in different phases are not available. nih.gov

Theoretical calculations for the related molecule N-methylacetamide have been used to understand conformational isomers and their vibrational spectra, suggesting that such studies would be valuable for this compound. umich.edunih.gov However, at present, there is no published research that provides specific details on the supramolecular structures formed by this compound through hydrogen bonding.

Solvent Effects on this compound Conformation, Reactivity, and Spectroscopic Signatures

There is a lack of specific research on the solvent effects on the conformation, reactivity, and spectroscopic signatures of this compound. Studies on similar, simpler amides like N-methylacetamide and acetamide (B32628) have shown that solvent properties can significantly influence their infrared and NMR spectra. researchgate.netrsc.org For instance, the N-H stretching frequency and the chemical shifts of amide protons are known to be sensitive to the hydrogen bonding capacity and polarity of the solvent. researchgate.netrsc.org

The photophysical properties of molecules containing acetamide and methoxy groups have been shown to be strongly dependent on the solvent environment, which influences intramolecular charge-transfer effects. nih.gov However, without specific experimental data for this compound, it is not possible to provide a quantitative or qualitative description of how different solvents would alter its molecular conformation, reactivity, or produce shifts in its spectroscopic signals.

A summary of expected solvent-induced spectroscopic shifts based on general principles is provided in the table below, though it is not based on experimental data for this compound.

| Spectroscopic Technique | Solvent Type (e.g., Polar Protic, Aprotic) | Expected General Effect on this compound |

| Infrared (IR) Spectroscopy | Polar Protic | Broadening and red-shift of the N-H stretching band due to hydrogen bonding. |

| Nuclear Magnetic Resonance (NMR) | Hydrogen-bond accepting solvents | Downfield shift of the N-H proton resonance. |

| Ultraviolet-Visible (UV-Vis) | Increasing solvent polarity | Potential shifts in the n→π* and π→π* transition energies. nih.gov |

Investigation of Self-Assembly and Supramolecular Architectures Formed by this compound

There are no published studies focusing on the self-assembly or the formation of supramolecular architectures by this compound. The ability of a molecule to self-assemble is dependent on the presence of specific intermolecular interactions, such as hydrogen bonding and π-π stacking, that can direct the formation of ordered structures. researchgate.net While this compound has the capacity for hydrogen bonding, investigations into whether it forms higher-order structures like dimers, oligomers, or more complex assemblies in solution or the solid state have not been reported.

Research on other simple amides has demonstrated the potential for forming supramolecular structures, such as helical assemblies, driven by hydrogen bonding. researchgate.net However, the specific influence of the 1-methoxyethyl group on the potential self-assembly of this compound remains an uninvestigated area of research.

Conclusion and Future Directions in N 1 Methoxyethyl Acetamide Research

Summary of Key Findings and Contributions to the Field of N-(1-methoxyethyl)acetamide Chemistry

Research into this compound has established it as a notable compound within organic chemistry, primarily recognized for its role as a precursor and intermediate in synthetic pathways. A significant contribution has been the development of synthetic routes to produce N-vinylacetamide, a valuable monomer, through the pyrolysis of this compound. prepchem.com This process involves the thermal elimination of methanol (B129727), demonstrating a practical application of the compound in polymer chemistry.

The reactivity of the N-H bond in this compound has been exploited in alkylation reactions. For instance, its reaction with ethyl iodide in the presence of a strong base yields N-ethyl-N-(1-methoxyethyl)acetamide, showcasing its utility as a scaffold for introducing further functionalization on the nitrogen atom. prepchem.com This reactivity highlights its potential as a building block in the synthesis of more complex substituted amides.

Furthermore, the structural motif of this compound, containing an acetal-like functionality adjacent to an amide nitrogen, suggests its potential utility as a protecting group for amides. Protecting groups are crucial in multi-step synthesis to temporarily mask a reactive functional group, preventing it from undergoing unwanted reactions. wikipedia.orgorganic-chemistry.orgchemistrytalk.org The methoxyethyl group could, under specific conditions, serve to protect the N-H bond of an acetamide (B32628) moiety, allowing for chemical modifications elsewhere in a molecule.

The table below summarizes key reaction types and their significance that have been central to the study of this compound.

Table 1: Key Investigated Reactions of this compound

| Reaction Type | Reagents/Conditions | Product | Significance |

|---|---|---|---|

| Pyrolysis | High Temperature (e.g., 580°C), reduced pressure | N-vinylacetamide, Methanol | Provides a synthetic route to a valuable polymer precursor. prepchem.com |

Unexplored Areas and Emerging Research Avenues for this compound

Despite its established synthetic applications, several areas of this compound chemistry remain largely unexplored. The chirality of the molecule, stemming from the stereocenter at the carbon atom bonded to both the nitrogen and the methoxy (B1213986) group, presents a significant, yet untapped, research avenue. The synthesis and separation of its enantiomers could lead to its use as a chiral auxiliary or as a precursor for enantiomerically pure compounds. Investigating the stereoselective synthesis of this compound would be a crucial first step.

The potential of this compound as a formaldehye or acetaldehyde (B116499) equivalent in organic synthesis is another promising direction. Under specific catalytic conditions, it might be possible to cleave the C-N bond to release a reactive aldehyde equivalent, which could then participate in various carbon-carbon bond-forming reactions. This would represent a novel application for this class of compounds.

Furthermore, the coordination chemistry of this compound with various metal centers has not been systematically investigated. The presence of both oxygen and nitrogen donor atoms suggests it could act as a bidentate or monodentate ligand. Exploring the synthesis and characterization of its metal complexes could open doors to new catalytic applications, potentially in asymmetric synthesis if chiral versions of the ligand are used.

Finally, expanding its role as a protecting group warrants further study. uchicago.edu Research should focus on the conditions required for its introduction and selective removal. organic-chemistry.org Determining its stability across a wide range of reaction conditions would be essential to establish it as a robust and useful tool in the synthetic chemist's arsenal. uchicago.edu

Potential Impact of this compound Research on Broader Chemical Sciences and Methodologies

Deeper investigation into this compound could have a considerable impact on several areas of chemical science. The development of efficient, stereoselective syntheses of this compound could contribute valuable methodologies to the broader field of asymmetric synthesis. If it proves to be an effective chiral auxiliary, it could simplify the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals.

Success in using this compound as a stable, manageable source of reactive aldehydes could influence the design of new synthetic strategies. Such a development would provide a novel method for handling these often volatile and reactive reagents, enhancing safety and control in chemical processes.

In materials science, new knowledge derived from the polymerization of derivatives of this compound could lead to the creation of novel polymers with unique properties. The functional groups present in the monomer unit could be tailored to control properties such as solubility, thermal stability, and chemical resistance.

Ultimately, a thorough exploration of the chemistry of this compound would enrich the fundamental understanding of amide and acetal (B89532) reactivity. The insights gained from studying its reaction mechanisms, stereochemical properties, and coordination behavior would add to the collective knowledge of organic chemistry and could inspire the development of new reagents and reaction methodologies with applications far beyond this specific compound.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for N-(1-methoxyethyl)acetamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 1-methoxyethylamine with acetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Optimization strategies include:

-

Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency .

-

Catalysts : Use of DMAP (4-dimethylaminopyridine) to accelerate acylation .

-

Temperature control : Maintaining 0–5°C during exothermic steps prevents side reactions .

-

Monitoring : TLC or HPLC can track reaction progress and purity .

Reaction Parameter Optimized Condition Impact on Yield Solvent DMF Increases solubility of intermediates Temperature 0–5°C (initial step) Reduces byproducts Catalyst DMAP (5 mol%) Accelerates acylation

Q. What spectroscopic techniques are recommended for characterizing this compound’s structure?

- Methodological Answer :

- NMR Spectroscopy :

- 1H NMR : Identifies methoxy (-OCH₃) protons (~3.3 ppm) and acetamide methyl group (~2.1 ppm) .

- 13C NMR : Confirms carbonyl resonance (~170 ppm) and methoxy carbon (~55 ppm) .

- IR Spectroscopy : Detects carbonyl stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

- Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 146.1) .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of this compound derivatives?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina simulate interactions with target proteins (e.g., kinases, GPCRs). For example, docking studies on similar acetamides revealed hydrogen bonding with catalytic residues .

- QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data. Substituents on the methoxy or acetamide groups significantly modulate activity .

- Validation : Follow computational predictions with in vitro assays (e.g., enzyme inhibition, cell viability tests) .

Q. What strategies resolve contradictions in reported biological activities of structurally similar acetamides?

- Methodological Answer :

-

Systematic SAR Studies : Vary substituents (e.g., halogenation, methoxy positioning) to isolate contributing factors. For instance, 4-nitrophenyl derivatives show enhanced anti-inflammatory activity compared to unsubstituted analogs .

-

Assay Standardization : Control variables like cell line selection, incubation time, and compound purity (e.g., HPLC ≥95%) .

-

Meta-Analysis : Aggregate data from multiple studies to identify trends. For example, meta-data on chlorinated vs. methoxy-substituted acetamides revealed steric effects on receptor binding .

Structural Modification Observed Bioactivity Trend Reference Halogenation (e.g., Br, Cl) Increased cytotoxicity Methoxy group position Altered receptor selectivity

Q. How do reaction kinetics and thermodynamics influence the synthesis of this compound derivatives?

- Methodological Answer :

- Kinetic Control : Lower temperatures favor intermediate stability (e.g., imine formation in Schiff base reactions) .

- Thermodynamic Control : High-temperature reflux shifts equilibrium toward product formation in condensation reactions .

- Solvent Effects : Polar solvents stabilize transition states in SN2 mechanisms, reducing activation energy .

Data Contradiction Analysis

Q. Why do similar acetamides exhibit divergent solubility profiles in aqueous vs. organic solvents?

- Methodological Answer :

- Polar Functional Groups : Methoxy and acetamide groups increase hydrophilicity, but aromatic rings enhance organic solubility. For example, N-(1-methoxy-2-phenylethyl)acetamide is soluble in DMSO but insoluble in water due to its phenyl group .

- Experimental Validation : Use shake-flask methods to measure partition coefficients (logP) and compare with computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。